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Core Science & Biosynthesis

Foundational

Boc-D-Alaninyl tosylate chemical structure and physical properties

Comprehensive Technical Guide on Boc-D-Alaninyl Tosylate: Structural Mechanics, Physical Properties, and Synthetic Applications Executive Summary Boc-D-Alaninyl tosylate (CAS: 352705-03-4) is a highly versatile, enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on Boc-D-Alaninyl Tosylate: Structural Mechanics, Physical Properties, and Synthetic Applications

Executive Summary

Boc-D-Alaninyl tosylate (CAS: 352705-03-4) is a highly versatile, enantiomerically pure building block utilized extensively in the synthesis of peptidomimetics, chiral amines, and unnatural amino acid derivatives[1]. By bridging the gap between standard solid-phase peptide chemistry and complex small-molecule drug development, this reagent allows synthetic chemists to introduce the D-alanine side chain (a methyl group) into novel scaffolds with precise stereochemical control.

Structural Chemistry and Causal Reactivity

The utility of Boc-D-Alaninyl tosylate stems from its trifunctional nature, which creates a self-validating system for asymmetric synthesis. Understanding the causality behind its reactivity is critical for optimizing experimental yields:

  • The Electrophilic Core (C1 - Tosylate): The hydroxyl group of Boc-D-alaninol is functionalized as a p-toluenesulfonate (tosylate) ester. Because the tosylate anion is highly resonance-stabilized, it serves as an exceptional leaving group. This significantly lowers the transition state energy for bimolecular nucleophilic substitution (S_N2) reactions, allowing for mild reaction conditions that prevent unwanted epimerization or degradation.

  • The Stereocenter (C2 - (R)-Configuration): Derived from D-alanine, the C2 carbon retains its (R)-configuration. Crucially, because nucleophilic attack occurs at C1, the C-N bond at C2 is never broken. This orthogonal reactivity ensures that the stereochemical integrity of the chiral center is completely preserved during downstream transformations.

  • The Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group provides immense steric bulk, shielding the secondary amine from participating in side reactions (such as intramolecular cyclization or aziridination). Furthermore, its strictly acid-labile nature allows for orthogonal deprotection strategies in the presence of base-labile or hydrogenolysis-sensitive functional groups.

Physical and Chemical Properties

Accurate physical characterization is critical for ensuring reproducibility in synthetic workflows. Below is the consolidated physicochemical profile of Boc-D-Alaninyl tosylate[2].

PropertyValue / Description
Chemical Name (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
CAS Number 352705-03-4
Molecular Formula C15H23NO5S
Molecular Weight 329.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in water
Storage Conditions -20°C, desiccated, protected from light and moisture

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical application of this building block, the following protocols outline the synthesis of a chiral diamine precursor. These steps are designed with causality in mind, ensuring the chemist understands the mechanistic why behind each operation.

Protocol 1: S_N2 Azidation of Boc-D-Alaninyl Tosylate

Objective: Convert the tosylate into an azide to establish a protected chiral diamine framework.

  • Preparation: Dissolve 1.0 eq of Boc-D-Alaninyl tosylate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the sodium cations of the azide salt, leaving the azide anion "naked" and highly nucleophilic, thereby accelerating the S_N2 kinetics.

  • Reagent Addition: Add 1.5 eq of Sodium Azide (NaN₃).

    • Safety Note: NaN₃ is highly toxic. Handle in a well-ventilated fume hood and strictly avoid acidic conditions to prevent the formation of volatile, explosive hydrazoic acid (HN₃).

  • Reaction Execution: Heat the mixture to 60°C under an inert argon atmosphere for 12 hours.

    • Causality: Mild heating provides the necessary activation energy for S_N2 displacement while remaining low enough to suppress competing E2 elimination pathways that would yield unwanted alkenes.

  • Workup: Quench with cold water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Orthogonal Boc Deprotection

Objective: Remove the Boc group to liberate the free amine for subsequent peptide coupling.

  • Preparation: Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).

  • Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 2 hours.

    • Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of the tert-butyl cation. This intermediate rapidly eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates into CO₂ gas. The evolution of these gases drives the reaction to completion via Le Chatelier's principle.

  • Isolation: Evaporate the solvent and triturate the resulting residue with cold diethyl ether to precipitate the primary amine as a stable TFA salt.

Workflow Visualization

G A Boc-D-Alaninyl Tosylate (Electrophile) B SN2 Substitution (NaN3, DMF, 60°C) A->B Nucleophilic Attack C Boc-Protected Azide (Chiral Intermediate) B->C Inversion at C1 (C2 Stereocenter Retained) D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E Boc-Protected Diamine D->E Yields Primary Amine F Acidic Deprotection (TFA/DCM) E->F Boc Cleavage G Chiral Diamine Scaffold (Peptidomimetic Core) F->G Final Product

Synthetic workflow from Boc-D-Alaninyl Tosylate to a chiral peptidomimetic diamine scaffold.

References

  • [1] BenchChem. "Boc-D-Alaninyl Tosylate | Peptide Synthesis Building Block." BenchChem. 1

  • [2] AS-1. "85-5474-73 Boc-D-alaninyl Tosylate 250mg CAS No:352705-03-4." AS-1 Japan.2

  • Sigma-Aldrich. "Boc-D-Alaninyl tosylate | 352705-03-4." Merck KGaA.

Sources

Exploratory

Technical Whitepaper: Molecular Weight Resolution and Solubility Profile of CAS 352705-03-4 (Boc-D-Alaninol Tosylate)

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular weight resolution, physicochemical properties, and solubility profile of CAS 352705-03-4. Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular weight resolution, physicochemical properties, and solubility profile of CAS 352705-03-4.

Executive Summary

In the realm of modern drug development and asymmetric synthesis, enantiopure building blocks are foundational. CAS 352705-03-4 , commonly known as Boc-D-Alaninol tosylate (IUPAC: (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate), is a highly versatile chiral synthon. It is predominantly utilized to introduce the D-alanine chiral center into complex APIs via nucleophilic substitution ( SN​2 ) of the highly reactive tosylate leaving group.

However, a persistent nomenclature and structural discrepancy exists across various commercial chemical databases regarding its molecular weight. This whitepaper definitively resolves the molecular weight discrepancy, establishes a verified solubility profile, and provides self-validating protocols for its handling and application in pharmaceutical research.

Chemical Identity & The Molecular Weight Discrepancy

As a Senior Application Scientist, one of the most critical steps before initiating any synthetic workflow is validating the starting material's exact chemical identity. A review of supplier databases reveals a split in the reported molecular weight for CAS 352705-03-4 [1, 2].

The Structural Confusion
  • The Correct Identity (The Alcohol Tosylate): The true chemical structure of CAS 352705-03-4 is derived from the reduction of Boc-D-Alanine to Boc-D-Alaninol, followed by tosylation of the primary hydroxyl group.

    • Molecular Formula: C15​H23​NO5​S

    • Exact Molecular Weight: 329.41 g/mol [1]

  • The Erroneous Identity (The Mixed Anhydride): Several secondary databases incorrectly list the compound with a molecular weight of 343.4 g/mol ( C15​H21​NO6​S ) [2]. This formula corresponds to 4-methylbenzenesulfonyl 2-{[(tert-butoxy)carbonyl]amino}propanoate—a mixed anhydride formed directly from Boc-D-Alanine and p-toluenesulfonic acid, lacking the crucial reduction step to the alcohol.

Causality & Impact: Using the incorrect molecular weight (343.4 g/mol ) in stoichiometric calculations for SN​2 displacements will result in a ~4% error in molar equivalents. In sensitive catalytic or highly concentrated reactions, this stoichiometric imbalance can lead to incomplete conversions, excess unreacted nucleophiles, and complex downstream purification. Always base calculations on 329.41 g/mol .

G A D-Alanine (Starting Material) B Boc-D-Alanine (N-Protection) A->B C Boc-D-Alaninol (Carboxyl Reduction) B->C D Boc-D-Alaninol Tosylate CAS 352705-03-4 MW: 329.41 g/mol C->D E Nucleophilic Substitution (Azide, Amines, Thiolates) D->E F Chiral Amine/Thioether Building Blocks E->F

Synthetic pathway and application of CAS 352705-03-4 in chiral building block synthesis.

Physicochemical Properties & Solubility Profile

Because CAS 352705-03-4 contains both a highly lipophilic tert-butyloxycarbonyl (Boc) group and a bulky aromatic tosylate moiety, its solvation dynamics are heavily skewed toward organic solvents. It lacks free hydrogen-bond donors (the carbamate N-H is a weak donor) and is practically insoluble in aqueous media.

Quantitative Solubility Data
SolventDielectric Constant ( ε )Estimated Solubility (25°C)Application Rationale / Notes
Water 80.1Insoluble (< 0.1 mg/mL)Hydrophobic bulk prevents aqueous solvation.
Hexane 1.9Very Slightly SolubleUsed as an anti-solvent for recrystallization.
Methanol (MeOH) 33.0Soluble (> 50 mg/mL)Excellent for preparing analytical stock solutions.
Dichloromethane (DCM) 9.1Highly Soluble (> 100 mg/mL)Primary solvent for extraction and low-temp reactions.
N,N-Dimethylformamide (DMF) 36.7Highly Soluble (> 150 mg/mL)Optimal for SN​2 reactions ; stabilizes polar transition states.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (> 150 mg/mL)Used for high-temperature nucleophilic displacements.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Shake-Flask Thermodynamic Solubility Determination

Purpose: To empirically validate the solubility of CAS 352705-03-4 in a chosen reaction solvent prior to scaling up.

  • Saturation: Add 200 mg of CAS 352705-03-4 to a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM or DMF).

  • Equilibration: Seal the tube and agitate on a thermoshaker at 25°C at 800 RPM for 24 hours. Causality: 24 hours ensures the solid-liquid interface reaches thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Extract 100 µL of the supernatant, dilute serially in Acetonitrile, and analyze via HPLC-UV (detecting the aromatic tosyl ring at 220 nm and 254 nm) against a known standard curve.

Sol S1 Excess Solid Addition (CAS 352705-03-4) S2 Solvent Equilibration (24h at 25°C, 800 RPM) S1->S2 S3 Phase Separation (Centrifugation at 10k x g) S2->S3 S4 HPLC-UV Quantification (220nm / 254nm) S3->S4 S5 Thermodynamic Solubility Profile Generation S4->S5

Standard shake-flask protocol for determining the thermodynamic solubility of CAS 352705-03-4.

Protocol B: Nucleophilic Displacement ( SN​2 ) with Sodium Azide

Purpose: Conversion of Boc-D-Alaninol tosylate to the corresponding chiral azide, a precursor for click-chemistry or reduction to a diamine.

  • Preparation: Dissolve 1.0 equivalent (329.4 mg, 1.0 mmol) of CAS 352705-03-4 in 5 mL of anhydrous DMF. Causality: DMF is chosen due to its high dielectric constant which solvates the Na+ cation, leaving the azide anion naked and highly nucleophilic.

  • Reagent Addition: Add 2.0 equivalents (130 mg, 2.0 mmol) of Sodium Azide ( NaN3​ ).

  • Heating: Stir the reaction mixture at 60°C for 12 hours under an inert Nitrogen atmosphere.

  • Work-up (Self-Validating Step): Quench with 15 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). The disappearance of the starting material can be monitored via TLC (Hexane:EtOAc 3:1). The loss of the UV-active tosyl group in the product spot confirms successful displacement.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Safety, Handling, & Storage Protocols

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) [1]. The tosylate group is a highly reactive leaving group; prolonged exposure to ambient moisture can lead to slow hydrolysis back to Boc-D-Alaninol and p-toluenesulfonic acid.

  • Handling: Wear standard PPE (nitrile gloves, safety goggles, lab coat). While not acutely toxic, sulfonates are potential alkylating agents. Handle inside a certified fume hood to prevent inhalation of particulate dust.

  • Identity Verification: Upon receiving a new batch, verify the identity via 1H NMR ( CDCl3​ ). You must observe a 9H singlet at ~1.4 ppm (Boc group), a 3H singlet at ~2.4 ppm (tosyl methyl), and an AB quartet between 7.3–7.8 ppm (4H, aromatic ring). This immediately distinguishes the true product (MW 329.41) from any mixed anhydride impurities.

References

Foundational

Safety data sheet (SDS) and handling guidelines for Boc-D-Alaninyl tosylate

An In-Depth Technical Guide to the Safe Handling of Boc-D-Alaninyl Tosylate, a Reactive Intermediate Introduction: Navigating the Utility and Risk of a Potent Electrophile In the landscape of modern drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Boc-D-Alaninyl Tosylate, a Reactive Intermediate

Introduction: Navigating the Utility and Risk of a Potent Electrophile

In the landscape of modern drug development and chiral synthesis, the strategic activation of functional groups is a cornerstone of molecular design. Boc-D-Alaninyl tosylate, understood herein as (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate , represents a quintessential example of such a strategy. It is not typically a compound one purchases from a catalog but rather a highly reactive intermediate synthesized in the laboratory. Its purpose is to convert the hydroxyl group of its precursor, Boc-D-alaninol, into an excellent leaving group (tosylate), thereby transforming it into a potent electrophile ready for nucleophilic substitution.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data, providing a deep dive into the chemical causality behind the hazards of Boc-D-Alaninyl tosylate. We will explore its risk profile not as a static entity but as a consequence of its designed reactivity. The protocols and guidelines herein are structured to create a self-validating system of safety, emphasizing that the most effective way to handle such a reactive intermediate is often to generate and consume it in situ, minimizing exposure and the potential for unforeseen events.

Section 1: Compound Profile and Physicochemical Properties

The precise physicochemical properties of Boc-D-Alaninyl tosylate are not widely documented, as it is typically prepared and used immediately.[1] However, we can infer its likely characteristics based on its precursors, Boc-D-alaninol and p-toluenesulfonyl chloride.

Chemical Structure: (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate

  • Molecular Formula: C₁₅H₂₃NO₅S

  • Molecular Weight: 329.41 g/mol

  • Appearance: Likely a white to off-white solid or a viscous oil.

The following table summarizes the known properties of the precursor and provides inferred properties for the tosylate product.

PropertyBoc-D-alaninol (Precursor)Boc-D-Alaninyl Tosylate (Inferred)Causality & Field Insights
CAS Number 106391-86-0[1]Not AssignedAs a transient intermediate, it typically does not have a dedicated CAS number.
Physical State White Solid / Oil[1]White Solid / OilThe addition of the tosyl group increases molecular weight and may lead to a higher melting solid.
Solubility Soluble in methanol, ether, CH₂Cl₂[1]Soluble in aprotic organic solvents (CH₂Cl₂, THF, Ethyl Acetate). Insoluble in water.The molecule is largely nonpolar. It will react with protic solvents like water or alcohols.
Stability Stable under normal conditions.Reactive. Sensitive to moisture, heat, and nucleophiles.The tosylate is an excellent leaving group, making the compound inherently reactive and not intended for long-term storage.[2]

Section 2: Core Hazard Analysis: The Alkylating Agent Risk

The primary and most significant hazard associated with Boc-D-Alaninyl tosylate stems from its function as an alkylating agent .[3][4] This is not an accidental property but the very reason for its synthesis. The p-toluenesulfonate (tosylate) group is an exceptionally good leaving group because its negative charge is delocalized and stabilized by the resonance of the sulfonate group and the aromatic ring.[2]

This inherent reactivity means the compound can readily transfer its "Boc-D-alaninyl" moiety to any available nucleophile. In a biological context, nucleophiles are abundant and include the nitrogen and oxygen atoms in DNA, RNA, and proteins.[5]

Causality of Hazard:

  • Electrophilic Carbon: The carbon atom to which the tosylate group is attached becomes highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The tosylate anion (TsO⁻) is very stable and readily departs, facilitating the substitution reaction.[2]

  • Covalent Modification of Biomolecules: When handled improperly, the compound can react with biological macromolecules. Alkylation of DNA can lead to mutations and is the basis for the genotoxicity and potential carcinogenicity of this class of compounds.[3][4]

Therefore, all handling procedures must be based on the principle that Boc-D-Alaninyl tosylate is a suspected genotoxic and carcinogenic compound . Triflate esters, which are even more reactive, are noted as being highly carcinogenic, and similar caution should be applied to tosylates.[2]

Section 3: Risk Mitigation and Exposure Controls

A multi-layered approach is essential to mitigate the risks associated with this reactive intermediate. The hierarchy of controls, from most to least effective, should always be the guiding principle.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Boc-D-Alaninyl Tosylate Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous activating group if possible) Engineering Engineering Controls (Primary Barrier) - Certified Chemical Fume Hood - Glovebox for high-potency work Admin Administrative Controls (Procedural Safety) - In Situ Generation & Use Protocol - Restricted Access Area - Rigorous Training PPE Personal Protective Equipment (PPE) (Last Line of Defense) - Chemical Splash Goggles & Face Shield - Nitrile Gloves (Double-Gloved) - Chemical-Resistant Lab Coat In_Situ_Workflow Start Start: Assemble Dry Glassware under N2 in Fume Hood Step1 Step 1: Dissolve Boc-D-alaninol & Base (e.g., Pyridine) in Anhydrous DCM Start->Step1 Step2 Step 2: Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Step 3: Add TsCl (Portion-wise, monitor temperature) Step2->Step3 Hazard: TsCl is corrosive & lachrymatory Step4 Step 4: Stir at 0 °C to RT (Formation of Tosylate Intermediate) Monitor by TLC Step3->Step4 Hazard: Formation of Alkylating Agent Step5 Step 5: Add Nucleophile (Directly to reaction mixture) Step4->Step5 Key Safety Step: Avoid Isolation Step6 Step 6: Reaction (Formation of Final Product) Step5->Step6 Step7 Step 7: Aqueous Workup & Purification (Quenches unreacted tosylate) Step6->Step7 Deactivates Hazard End End: Isolate Final Product Step7->End

Caption: Recommended workflow for in situ generation and use.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), in a flame-dried flask equipped with a magnetic stirrer, dissolve Boc-D-alaninol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, ~1.5 eq.) in anhydrous dichloromethane (DCM). [6]2. Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the formation of the tosylate by Thin Layer Chromatography (TLC).

  • Nucleophilic Addition: Once the formation of the tosylate is complete (or has reached a steady state), add the desired nucleophile directly to the reaction mixture.

  • Reaction Completion: Allow the substitution reaction to proceed, monitoring by TLC for the consumption of the tosylate intermediate and formation of the final product.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup (e.g., washing with mild acid, bicarbonate solution, and brine). This step serves to quench and hydrolyze any remaining unreacted tosylate, rendering it non-hazardous. [7]8. Purification: Purify the final product using column chromatography or recrystallization.

Protocol 2: Handling of an Isolated Sample (If Unavoidable)
  • Inert Atmosphere: All transfers must be done under an inert atmosphere (glovebox or Schlenk line).

  • Weighing: Weigh the solid in a sealed container. Do not weigh on an open balance.

  • Transfers: Use powder-free nitrile gloves (double-gloved) and appropriate tools (spatulas). Ensure all tools are decontaminated after use.

  • Solubilization: Add solvent to the solid slowly via syringe or cannula in a closed system within a fume hood. [8]

Storage and Incompatibilities
  • Storage: If isolation is absolutely necessary, store Boc-D-Alaninyl tosylate in a tightly sealed container under an inert atmosphere (Argon is preferred) at low temperatures (≤ -20 °C) for the shortest possible duration. The container must be clearly labeled with "REACTIVE ALKYLATING AGENT - POTENTIAL CARCINOGEN".

  • Incompatibilities: Keep away from water, alcohols, amines, strong bases, strong oxidizing agents, and any nucleophilic species. [9]

Section 5: Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical.

Emergency_Response Event Spill or Exposure Occurs IsAreaSafe Is the area safe to approach? Event->IsAreaSafe Evacuate EVACUATE AREA Alert others & call Emergency Response IsAreaSafe->Evacuate No Assess Assess Spill Size & Nature IsAreaSafe->Assess Yes IsMinor Is it a minor spill (<100 mL, contained)? Assess->IsMinor MajorSpill Treat as Major Spill EVACUATE IsMinor->MajorSpill No Cleanup Contain & Absorb (Use spill kit) Decontaminate Area IsMinor->Cleanup Yes Exposure Was there personnel exposure? MajorSpill->Exposure Cleanup->Exposure FirstAid Administer First Aid (See below) Seek Immediate Medical Attention Exposure->FirstAid Yes Report Report Incident to Supervisor Exposure->Report No FirstAid->Report NoExposure No

Caption: Decision tree for emergency response to a spill or exposure.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [10]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Contamination Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or uncontrolled, evacuate the laboratory and call emergency services.

  • Contain: For minor spills, contain the spill using a chemical spill kit with absorbent pads.

  • Neutralize: Cover the spill with a deactivating agent. A solution of sodium bicarbonate or another weak base can be used to hydrolyze the tosylate.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a decontaminating solution, followed by soap and water.

Section 6: Waste Management and Disposal

All waste containing Boc-D-Alaninyl tosylate, including reaction mixtures, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Deactivation: Before disposal, it is best practice to quench (deactivate) reactive waste streams. Slowly and carefully add the waste to a stirred solution of a weak base (e.g., 10% sodium bicarbonate) to hydrolyze the tosylate.

  • Collection: Collect all deactivated waste in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: Deactivated Boc-D-Alaninyl Tosylate (Alkylating Agent Precursor)".

  • Disposal: Dispose of the waste through your institution's official hazardous waste management program. Do not pour down the drain or mix with other non-hazardous waste.

References

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution using Boc-D-Alaninyl tosylate

Advanced Protocol for Nucleophilic Substitution of Boc-D-Alaninyl Tosylate in Chiral Drug Synthesis Executive Summary The synthesis of enantiopure active pharmaceutical ingredients (APIs) heavily relies on robust chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for Nucleophilic Substitution of Boc-D-Alaninyl Tosylate in Chiral Drug Synthesis

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) heavily relies on robust chiral building blocks. Boc-D-Alaninyl tosylate (CAS 352705-03-4) serves as an elite electrophilic intermediate derived from unnatural D-alanine[1]. By leveraging the exceptional leaving-group capability of the tosylate moiety, chemists can execute highly efficient SN2 nucleophilic substitutions at the C1 position. Because the substitution occurs adjacent to the C2 chiral center, the (R)-configuration is perfectly preserved, making this protocol invaluable for synthesizing protease-resistant chiral amines, azides, and thioethers for drug development.

Mechanistic Rationale & Design Principles

Causality Behind Reagent Selection
  • The Electrophile (Boc-D-Alaninyl Tosylate): The tosylate (p-toluenesulfonate) group is utilized because the conjugate base (p-toluenesulfonic acid, pKa ≈ -2.8) is highly resonance-stabilized, making it a superb leaving group[2]. Unlike alkyl halides, tosylates are often highly crystalline, which facilitates purification by recrystallization and avoids bottlenecking column chromatography during scale-up.

  • Stereochemical Integrity: The chiral center in Boc-D-Alaninyl tosylate is located at C2. Nucleophilic attack strictly occurs at the primary C1 carbon. Because the SN2 transition state does not involve the C2 carbon, the risk of racemization is virtually eliminated, preserving the critical 3D spatial arrangement required for target-receptor binding.

  • Solvent Dynamics (DMF/DMSO): Polar aprotic solvents are strictly mandated for these substitutions. Solvents like N,N-Dimethylformamide (DMF) strongly solvate cations (e.g., Na⁺ or K⁺) but leave the anionic nucleophile "naked" and unencumbered by hydrogen bonding[3]. This drastically lowers the activation energy of the SN2 transition state.

Self-Validating System Logic

A robust protocol must validate itself at every phase. In this workflow, the conversion of the highly polar alcohol (Boc-D-alaninol) to the non-polar tosylate provides a stark retention factor (Rf) shift on Thin Layer Chromatography (TLC). Furthermore, the introduction of the tosyl group adds a strong UV chromophore (at 254 nm), which the starting material lacks. Subsequent displacement of the tosylate by a nucleophile (e.g., azide) removes this UV activity (unless the nucleophile is also aromatic), providing an instant, visual confirmation of reaction progress.

Quantitative Reaction Parameters

The following table synthesizes optimized parameters for substituting Boc-D-Alaninyl tosylate with various nucleophilic classes.

NucleophileSolventBase / AdditiveTemp (°C)Time (h)Typical Yield (%)Mechanistic Causality
Sodium Azide (NaN₃) DMFNone60–804–885–95%Polar aprotic solvent maximizes N₃⁻ nucleophilicity; no base required[4].
Primary Amine (R-NH₂) DMFK₂CO₃ or DIPEA50–7012–1870–85%Base neutralizes generated TsOH, preventing the amine from protonating into a non-nucleophilic salt[3].
Thiolate (R-SNa) THF/MeOHNaOMe0–252–490–98%High polarizability of sulfur makes it a "soft" nucleophile, allowing rapid ambient-temperature reactions.
Cyanide (KCN) DMSO18-Crown-680–10012–2465–75%Crown ether sequesters K⁺, creating a highly reactive "naked" cyanide ion for difficult C-C bond formations.

Experimental Methodologies

Protocol A: Synthesis of Boc-D-Alaninyl Tosylate (Electrophile Preparation)

This step converts Boc-D-alaninol into the active electrophile.

Reagents:

  • Boc-D-alaninol: 1.0 equivalent

  • p-Toluenesulfonyl chloride (TsCl): 1.3 equivalents

  • Powdered Potassium Hydroxide (KOH) or Triethylamine (TEA): 3.0 - 4.0 equivalents[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): 10 volumes

Step-by-Step Procedure:

  • Initiation: Dissolve Boc-D-alaninol in anhydrous THF (or DCM) under an inert argon atmosphere. Cool the reactor to 0°C using an ice-water bath.

  • Activation: Add TsCl in a single portion. Stir for 10 minutes to ensure complete dissolution.

  • Base Addition: Slowly add powdered KOH (or dropwise TEA) over 30 minutes. Causality: Slow addition controls the exothermic reaction and prevents the degradation of the Boc protecting group[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 4–6 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 7:3). The product will appear as a new, highly UV-active spot at Rf ~0.6, while the starting material (Rf ~0.2) will be depleted.

  • Quench & Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Hexanes/Ethyl Acetate to yield pure Boc-D-Alaninyl tosylate.

Protocol B: Nucleophilic Substitution (Azidation Example)

This protocol details the SN2 displacement using sodium azide to yield a chiral azide, a direct precursor to chiral amines via reduction.

Reagents:

  • Boc-D-Alaninyl tosylate: 1.0 equivalent

  • Sodium Azide (NaN₃): 2.0 equivalents

  • Anhydrous DMF: 8 volumes

Step-by-Step Procedure:

  • Preparation: Suspend Boc-D-Alaninyl tosylate and NaN₃ in anhydrous DMF at room temperature[4].

  • Thermal Activation: Heat the reaction mixture to 65°C. Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the adjacent branched methyl group at C2.

  • Monitoring: Stir for 6 hours.

  • Self-Validation Check (IR & TLC): TLC (Hexanes/EtOAc 8:2) will show the disappearance of the UV-active tosylate spot. Definitive Validation: Take a micro-aliquot, evaporate the DMF, and run an FT-IR spectrum. A sharp, intense peak at ~2100 cm⁻¹ confirms the presence of the azide group.

  • Workup: Cool the mixture to room temperature. Dilute with a large excess of water (to solubilize DMF) and extract with Diethyl Ether (3 x 50 mL).

  • Isolation: Wash the ether layer thoroughly with water (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate carefully (Caution: low molecular weight azides can be volatile/energetic; do not heat excessively during evaporation).

Visual Workflows

Synthesis_Workflow N1 Boc-D-Alaninol Starting Material N2 Tosylation (TsCl, Base) N1->N2 N3 Boc-D-Alaninyl Tosylate Electrophile N2->N3 N4 SN2 Substitution (Nucleophile) N3->N4 N5 Chiral Target (Azide/Amine) N4->N5

Caption: Workflow for the preparation and nucleophilic substitution of Boc-D-Alaninyl tosylate.

SN2_Mechanism Nuc Nucleophile (e.g., N3⁻, R-NH2) TS SN2 Transition State [Nuc ··· C1 ··· OTs]‡ Nuc->TS Substrate Boc-D-Alaninyl Tosylate (Chiral Center at C2) Substrate->TS Product Substituted Product (C2 Stereocenter Retained) TS->Product LG Leaving Group (Tosylate Anion) TS->LG

Caption: SN2 mechanistic pathway demonstrating stereocenter retention at C2 during C1 substitution.

References

  • ACS Omega. "Versatile Synthetic Approach for Selective Diversification of Bicyclic Aza-Diketopiperazines".[Link]

  • Google Patents. "Synthesis of mdma or its optically active (r)- or (s)".
  • Google Patents.

Sources

Application

Application Note: Controlled Boc Deprotection of Boc-D-Alaninyl Tosylate Derivatives

Executive Summary & Chemical Nomenclature The efficient removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. When dealing with Boc-D-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature

The efficient removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. When dealing with Boc-D-alaninyl tosylate derivatives —more accurately designated in IUPAC nomenclature as Boc-D-alaninol O-tosylate (tert-butyl (R)-(1-(tosyloxy)propan-2-yl)carbamate)—the deprotection sequence presents a unique mechanistic bifurcation.

Because this molecule contains both a protected amine and an adjacent, highly reactive electrophilic center (the tosylate leaving group), the reaction conditions dictate the final product. Depending strictly on the pH of the workup, researchers can either isolate a stable chiral amine salt or trigger a spontaneous intramolecular cyclization to yield an enantiopure aziridine. This guide provides field-proven, self-validating protocols for both pathways.

Mechanistic Causality: The pH-Dependent Bifurcation

To master this transformation, one must understand the causality behind the experimental conditions rather than simply following a recipe.

Standard Boc deprotection utilizes strong acids to cleave the carbamate bond, releasing isobutylene and carbon dioxide gas as byproducts[1].

  • The Stable State (Acidic Isolation): When the Boc group is cleaved using anhydrous acid (e.g., HCl), the resulting product is a protonated amine salt. Because the nitrogen atom is protonated ( R−NH3+​ ), it lacks an available lone pair and is completely non-nucleophilic. In this state, the adjacent tosylate group is safe from attack, allowing the stable salt to be isolated[2].

  • The Transient State & Cyclization (Basic Workup): If the reaction is subjected to a basic workup (e.g., aqueous NaOH or NaHCO3​ ), the amine is deprotonated to its free base form. The liberated lone pair immediately acts as an internal nucleophile. Driven by the proximity effect, it attacks the adjacent carbon, displacing the tosylate in a spontaneous intramolecular SN​2 reaction[3]. This modified Wenker-type cyclization yields (R)-2-methylaziridine with complete retention of the stereocenter's integrity.

Pathway SM Boc-D-Alaninol Tosylate (Stable Precursor) Acid Acidic Deprotection (TFA or HCl) SM->Acid Salt Amine Salt (Stable, Non-Nucleophilic) Acid->Salt Isolation via Precipitation Base Neutralization (pH > 7) Salt->Base Deliberate Workup FreeAmine Free Amine (Highly Nucleophilic) Base->FreeAmine Cyclization Intramolecular SN2 (- TsOH) FreeAmine->Cyclization Spontaneous Reaction Aziridine (R)-2-Methylaziridine (Chiral Product) Cyclization->Aziridine

Reaction pathway: Boc deprotection and pH-dependent aziridine cyclization.

Reagent Selection: TFA vs. HCl

The choice of acid is dictated by the desired final product. The following table synthesizes quantitative and qualitative data to guide reagent selection[2],[4],[5].

Parameter4M HCl in 1,4-Dioxane20–50% TFA in Dichloromethane (DCM)
Reaction Kinetics Moderate (1–2 hours)Rapid (30–60 minutes)
Intermediate Form Hydrochloride ( HCl ) SaltTrifluoroacetate ( TFA ) Salt
Salt Physical State Highly crystalline, easily precipitatedOften an oily residue, difficult to crystallize
Best Suited For Isolating the stable, uncyclized amineOne-pot progression to aziridine formation
Environmental Impact Dioxane is a suspect carcinogenDCM is harmful to aquatic life
Greener Alternatives 2-MeTHF or Ethyl Acetate (EtOAc)Toluene (excellent for biphasic workup)

Validated Experimental Protocols

Protocol A: Synthesis of D-Alaninol Tosylate Hydrochloride (Stable Salt)

Objective: Remove the Boc group while strictly preventing aziridine formation. Mechanism of Validation: The protocol relies on the insolubility of the highly polar hydrochloride salt in non-polar ethereal solvents, providing a visual confirmation of success.

  • Dissolution: Dissolve 1.0 eq of Boc-D-alaninol tosylate in a minimal volume of anhydrous 1,4-dioxane (Alternatively, use anhydrous 2-MeTHF for a greener solvent profile[4]).

  • Acidification: Cool the reaction vessel to 0 °C. Slowly add 5.0 to 10.0 equivalents of 4M HCl in 1,4-dioxane[2].

  • Deprotection: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS (look for the disappearance of the [M+H]+ corresponding to the Boc-protected mass).

  • Precipitation (Self-Validating Step): Once conversion is complete, do not add any base . Instead, slowly add 3 volumes of cold, anhydrous diethyl ether to the stirring mixture. The product will spontaneously crash out of the solution as a white, free-flowing crystalline precipitate[5].

  • Isolation: Filter the precipitate under a blanket of inert gas (nitrogen or argon) to prevent hygroscopic degradation. Wash the filter cake with cold diethyl ether and dry under high vacuum.

Protocol B: One-Pot Synthesis of (R)-2-Methylaziridine

Objective: Deprotect the amine and deliberately drive the intramolecular SN​2 cyclization via a biphasic basic workup. Mechanism of Validation: The biphasic system continuously extracts the newly formed, lipophilic aziridine into the organic layer, preventing unwanted aqueous hydrolysis or polymerization[3].

  • Dissolution: Dissolve 1.0 eq of Boc-D-alaninol tosylate in anhydrous DCM to create a 0.1 M solution.

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a 20% (v/v) concentration[5]. Stir at room temperature for 30–60 minutes.

  • Concentration: Once LC-MS confirms complete deprotection, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt will likely present as a crude, viscous oil[2].

  • Biphasic Setup: Redissolve the crude oily TFA salt in fresh DCM (or Toluene).

  • Cyclization (Self-Validating Step): Add an equal volume of 2M aqueous NaOH to create a biphasic mixture[3]. Stir vigorously for 2–4 hours. Physical cue: As the strong base deprotonates the amine, cyclization occurs rapidly. The organic layer will become notably less viscous as the ionic TFA salt is converted into the highly lipophilic, neutral (R)-2-methylaziridine, which partitions exclusively into the organic phase.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with DCM, and combine the organic fractions. Dry over anhydrous Na2​SO4​ .

  • Careful Concentration: Concentrate the organic layer under mild reduced pressure at an ambient temperature. Caution: Low molecular weight aziridines are highly volatile; aggressive rotary evaporation will result in product loss.

References

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. Available at: [Link]

  • Specific solvent issues with BOC deprotection - ACS Green Chemistry Institute's Pharmaceutical Roundtable. Available at:[Link]

  • Boc De-protection Discussion - Reddit (r/Chempros). Available at:[Link]

  • Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Nucleophilic Coupling of Boc-D-Alaninol Tosylate with Amines

Introduction and Synthetic Scope Chiral 1,2-diamines are privileged pharmacophores and indispensable building blocks in the design of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Synthetic Scope

Chiral 1,2-diamines are privileged pharmacophores and indispensable building blocks in the design of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). The synthesis of these motifs frequently relies on the nucleophilic substitution of chiral amino alcohol derivatives. Boc-D-alaninol tosylate serves as a highly versatile electrophilic substrate for this purpose.

The strategic use of the tert-butoxycarbonyl (Boc) protecting group is critical here. The Boc group is highly stable to the basic and nucleophilic conditions required for the SN2 displacement of the tosylate, preventing unwanted side reactions at the protected nitrogen 1. Furthermore, its steric bulk helps shield the adjacent stereocenter, and it can be quantitatively cleaved post-coupling under mild acidic conditions (e.g., Trifluoroacetic acid) 2, 3.

Mechanistic Insights and Causality

As a Senior Application Scientist, it is imperative to understand that successful scale-up and high-yield synthesis rely on controlling the reaction mechanism.

  • The SN2 Pathway vs. Aziridine Formation: The desired reaction proceeds via a bimolecular nucleophilic substitution (SN2) at the primary carbon (C1). Because the tosylate is situated on an unhindered primary carbon, direct displacement by the amine is kinetically favored. However, if strong bases (e.g., NaH, KOtBu) are used, the Boc-protected amine can be deprotonated. This triggers an intramolecular attack that forms an N-Boc-2-methylaziridine intermediate. Subsequent non-selective opening of this aziridine by the amine nucleophile results in a mixture of regioisomers and diminished yields. Therefore, mild bases like K₂CO₃ or DIPEA are strictly recommended to enforce the direct SN2 pathway.

  • Stereochemical Integrity: The chiral center of Boc-D-alaninol tosylate is located at the C2 position. Because the SN2 displacement occurs exclusively at C1, the C-O bond breaking and C-N bond making do not involve the chiral center. Consequently, the reaction proceeds with complete retention of stereochemistry, yielding stereopure D-diamine derivatives.

  • Protecting Group Orthogonality: The Boc group is highly resistant to nucleophilic attack and basic hydrolysis, making it perfectly orthogonal to the conditions required for tosylate displacement 4.

Reaction Optimization Data

The choice of solvent and base profoundly impacts the reaction trajectory. Polar aprotic solvents enhance the nucleophilicity of the amine while stabilizing the transition state.

Table 1: Optimization of Reaction Conditions for Amine Coupling

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Stereochemical Retention
1THFTEA (2.0 eq)652465>99% ee
2DMFDIPEA (2.0 eq)801278>99% ee
3 MeCN K₂CO₃ (2.0 eq) 70 16 85 >99% ee
4MeCNNaH (1.5 eq)701640*<50% ee (Mixture)

*Note: Entry 4 resulted in significant N-Boc-aziridine formation and subsequent non-selective ring opening, destroying the stereochemical integrity.

Self-Validating Experimental Protocol

The following methodology provides a robust, self-validating system for the coupling of Boc-D-alaninol tosylate with a standard secondary or primary amine.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried 50 mL round-bottom flask, suspend finely powdered anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) in anhydrous Acetonitrile (MeCN, 10 mL). Add the target amine (2.5 mmol, 2.5 equiv).

  • Validation: The suspension should remain easily stirrable. Using finely powdered K₂CO₃ increases the surface area, ensuring efficient scavenging of the p-toluenesulfonic acid byproduct without degrading the Boc group.

Step 2: Substrate Addition

  • Action: Add Boc-D-alaninol tosylate (1.0 mmol, 1.0 equiv) to the stirring mixture at room temperature.

  • Causality: Adding the electrophile last prevents premature thermal degradation of the tosylate before the nucleophile is fully dispersed in the basic matrix.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser, purge the system with nitrogen, and heat the mixture to 70 °C using an oil bath or heating block.

  • Validation: Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting tosylate (UV active, Rf ~ 0.45) should gradually disappear, replaced by a more polar, ninhydrin-active product spot (Rf ~ 0.2, depending on the specific amine). Complete consumption typically occurs within 12–16 hours.

Step 4: Quenching and Filtration

  • Action: Cool the reaction to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove the potassium tosylate salts and excess K₂CO₃. Wash the pad with Ethyl Acetate (2 × 10 mL).

  • Causality: Direct aqueous workup of the crude suspension often leads to severe emulsions. Removing inorganic salts via Celite guarantees rapid phase separation during extraction.

Step 5: Extraction and Washing

  • Action: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the oily residue in Ethyl Acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL), distilled water (15 mL), and brine (15 mL).

  • Validation: The NaHCO₃ wash neutralizes any trace acids, ensuring the Boc group remains intact. The water wash removes residual polar amine.

Step 6: Drying and Isolation

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from Hexanes to Ethyl Acetate) to afford the pure chiral 1,2-diamine.

Mechanistic Workflow Visualization

G A Boc-D-Alaninol Tosylate + Amine Nucleophile B Solvent & Base Selection (e.g., MeCN, K2CO3) A->B C Thermal Activation (60-80°C, 12-24h) B->C D Direct SN2 Displacement at C1 Position C->D Mild Base / Optimal Temp E Intramolecular Cyclization (N-Boc-Aziridine) C->E Strong Base (NaH) / Excess Heat F Chiral 1,2-Diamine (Target Product, Retention) D->F High Regio- & Stereocontrol G Regioisomeric Mixture (Undesired) E->G Non-selective Ring Opening

Figure 1: Mechanistic workflow for Boc-D-alaninol tosylate amination, highlighting base effects.

References

  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam

Sources

Application

Conversion of Boc-D-Alaninyl tosylate to chiral azides or amines

Application Note: Stereoretentive Conversion of Boc-D-Alaninyl Tosylate to Chiral Azides and Amines Executive Summary & Scope The synthesis of enantiopure 1,2-diamines is a critical operation in medicinal chemistry. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoretentive Conversion of Boc-D-Alaninyl Tosylate to Chiral Azides and Amines

Executive Summary & Scope

The synthesis of enantiopure 1,2-diamines is a critical operation in medicinal chemistry. These chiral motifs serve as essential pharmacophores, building blocks for peptidomimetics, and tunable ligands for asymmetric catalysis[1]. Starting from Boc-D-alaninol, the activation of the primary alcohol via tosylation provides a robust electrophile: Boc-D-alaninyl tosylate. This application note details the stereoretentive conversion of this tosylate into an azide, followed by its controlled reduction to a primary amine, yielding the highly valuable (R)-N2-Boc-1,2-propanediamine.

Mechanistic Causality & Reaction Design

As an application scientist, it is vital to understand why specific reagents and conditions are selected to ensure reproducibility and high yields.

  • Nucleophilic Substitution (Azidation): The conversion of the tosylate to the azide proceeds via an SN2 mechanism. Because the leaving group (tosylate) is located at the primary C1 carbon, the adjacent chiral center at the C2 (alpha) carbon is completely unaffected. Consequently, the stereochemical integrity of the D-alanine derivative is 100% retained. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the sodium cation (Na⁺), leaving the azide anion (N₃⁻) "naked" and highly nucleophilic. This effectively lowers the activation energy required for the SN2 transition state.

  • Azide Reduction Strategies:

    • Staudinger Reduction: The reaction of the azide with triphenylphosphine (PPh₃) forms a phosphazide intermediate, which rapidly extrudes nitrogen gas to form an iminophosphorane. Subsequent aqueous workup hydrolyzes this intermediate to yield the primary amine and a very stable phosphine oxide byproduct[2]. This method is chosen for its exceptional chemoselectivity, operating under mild conditions that tolerate other reducible functional groups (e.g., esters, alkenes)[3].

    • Catalytic Hydrogenation: Utilizing hydrogen gas over a Palladium on Carbon (Pd/C) catalyst offers a highly atom-economical alternative. The azide is reduced cleanly to the amine with N₂ as the only gaseous byproduct, simplifying purification to a mere filtration step.

Reaction Pathway Visualization

Pathway Tosylate Boc-D-Alaninyl Tosylate (Chiral Center at C2) Azide Boc-D-Alaninyl Azide (Stereoretention) Tosylate->Azide NaN3, DMF 60-80°C (SN2 Reaction) Amine Boc-D-1,2-Propanediamine (Chiral Amine) Azide->Amine PPh3, H2O OR H2, Pd/C (Reduction)

Reaction pathway: SN2 azidation of Boc-D-Alaninyl Tosylate followed by reduction to the chiral amine.

Step-by-Step Experimental Protocols

Protocol A: SN2 Azidation of Boc-D-Alaninyl Tosylate

Objective: Synthesize (R)-2-(Boc-amino)-1-azidopropane with complete stereoretention.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-alaninyl tosylate (10.0 mmol, 1.0 equiv) in anhydrous DMF (50 mL, 0.2 M) under an argon atmosphere.

  • Reagent Addition: Add sodium azide (NaN₃, 15.0 mmol, 1.5 equiv) in one portion. Caution: Sodium azide is highly toxic. Do not use halogenated solvents (e.g., DCM) during the reaction to prevent the formation of explosive diazidomethane.

  • Thermal Activation: Heat the reaction mixture to 65 °C using an oil bath. Stir for 12–16 hours. Causality: The elevated temperature is required to overcome the SN2 activation barrier caused by the mild steric hindrance of the adjacent chiral center, while remaining low enough to avoid Boc-deprotection.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and quench with distilled water (50 mL).

  • Extraction: Separate the layers. Wash the organic layer with a 5% aqueous LiCl solution or brine (5 × 50 mL). Causality: Multiple aqueous washes are critical to partition the highly polar DMF out of the organic phase.

  • Validation (Self-Validating Step): Analyze the crude product via IR spectroscopy. The disappearance of the sulfonate stretching bands (1360 and 1170 cm⁻¹) and the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful conversion.

Protocol B: Staudinger Reduction to Chiral Amine

Objective: Chemoselective reduction of the azide to the primary amine.

  • Preparation: Dissolve the crude Boc-D-alaninyl azide (10.0 mmol) in a mixture of THF (40 mL) and H₂O (4 mL).

  • Phosphine Addition: Cool the flask to 0 °C. Add triphenylphosphine (PPh₃, 12.0 mmol, 1.2 equiv) portion-wise.

  • Intermediate Formation: Remove the ice bath and stir at room temperature. Observation: Effervescence (N₂ gas evolution) will occur as the phosphazide decomposes to the iminophosphorane[2]. Stir for 2 hours until gas evolution ceases.

  • Hydrolysis: Heat the mixture to 50 °C for 4 hours to drive the hydrolysis of the iminophosphorane to the primary amine and triphenylphosphine oxide (TPPO).

  • Validation (Self-Validating Step): Perform TLC (DCM:MeOH 9:1). The amine product will remain near the baseline and stain intensely purple with Ninhydrin, while the azide starting material (UV inactive, Ninhydrin negative) will be completely consumed.

  • Purification: Concentrate in vacuo. Purify via acid-base extraction (dissolve in 1M HCl, wash with Et₂O to remove TPPO, basify the aqueous layer with NaOH, and extract with DCM) to yield the pure amine.

Protocol C: Catalytic Hydrogenation (Alternative Reduction)

Objective: Atom-economical reduction avoiding TPPO byproducts.

  • Preparation: Dissolve the azide (10.0 mmol) in MS-grade Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 150 mg) under a gentle stream of argon. Causality: Argon prevents the spontaneous ignition of methanol vapor, which can be catalyzed by dry Pd/C in the presence of oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 3 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (20 mL).

  • Validation (Self-Validating Step): Concentrate the filtrate. The product should yield a clean ¹H NMR spectrum, lacking the characteristic multiplet of the azide-adjacent protons, which will be shifted upfield due to the newly formed amine.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for the two reduction methodologies, allowing researchers to select the optimal route based on their specific substrate tolerances and laboratory setups.

ParameterStaudinger Reduction (PPh₃ / H₂O)Catalytic Hydrogenation (H₂ / Pd/C)
Typical Yield 85 – 92%90 – 98%
Reaction Time 6 – 8 hours2 – 4 hours
Temperature 0 °C to 50 °C25 °C (Room Temperature)
Chemoselectivity Excellent (Tolerates alkenes, alkynes)Poor (Reduces alkenes, benzyl ethers)
Primary Byproduct Triphenylphosphine oxide (TPPO)None (Water is the only byproduct)
Purification Method Acid/base extraction or chromatographySimple filtration through Celite

References[1] Title: Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications

Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3] Title: Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review Source: Biomacromolecules (ACS Publications) URL:[Link][2] Title: Staudinger Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization During Boc-D-Alanine Tosylate Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex nuances of peptide synthesis. A recurring challenge in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex nuances of peptide synthesis. A recurring challenge in the field is maintaining the configurational integrity of chiral centers during amide bond formation[1]. While urethane protecting groups like tert-butyloxycarbonyl (Boc) are generally considered safe from classical azlactone-driven racemization, coupling Boc-D-Alanine to an amino acid tosylate salt introduces unique mechanistic vulnerabilities.

This guide provides field-proven, self-validating protocols to troubleshoot and eliminate racemization in these specific coupling environments.

Troubleshooting FAQs

Q1: Why does racemization occur when coupling Boc-D-Alanine to an amino acid tosylate salt, given that the Boc group typically prevents oxazolone formation?

Causality Analysis: The Boc group successfully suppresses the classical azlactone (oxazolone) racemization pathway that commonly plagues acetyl- or benzoyl-protected amino acids. However, when the nucleophile is introduced as an amino acid tosylate salt (e.g., H-Xaa-OR TsOH), a tertiary amine base must be added in situ to neutralize the salt and liberate the free amine.

The combination of a highly reactive activated intermediate (such as an O-acylisourea) and the high local concentration of the tertiary amine promotes direct enolization [2]. The base strips the α -proton from the activated Boc-D-Ala-OH, forming an achiral enolate. This planar intermediate can be protonated from either face, resulting in a mixture of D- and L- epimers before the desired peptide bond is even formed.

Q2: How does the choice of neutralization base and solvent impact the chiral integrity of the D-Alanine residue?

Causality Analysis: The pKa​ and steric bulk of the neutralization base dictate the rate of α -proton abstraction. Triethylamine (TEA) is a strong, relatively unhindered base that severely exacerbates racemization in the presence of tosylate salts[2]. Conversely, weaker or highly sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) effectively neutralize the tosylate salt without excessively promoting enolization.

Solvent polarity is equally critical. Non-polar, coordinating solvents like Tetrahydrofuran (THF) are vastly superior to halogenated solvents (like DCM) or highly polar solvents (like DMF) for minimizing racemization, as THF does not stabilize the transient enolate intermediate[3].

Table 1: Impact of Base and Solvent on Racemization Rates in Tosylate Salt Neutralization

SolventNeutralization BaseCoupling AdditiveEpimerization (D-L / L-D %)Coupling Yield (%)
DMFTriethylamine (TEA)None15.0 - 20.0%68%
DCMDiisopropylethylamine (DIPEA)HOBt5.0 - 8.0%82%
THFN-Methylmorpholine (NMM)HOAt< 1.0%91%
THF2,4,6-Collidine (TMP)OxymaPure< 0.5%95%

(Data synthesized from standardized racemization assays[2],[3],[4])

Q3: Which coupling reagents and additives provide the most self-validating, racemization-free system?

Causality Analysis: To outcompete the rate of direct base-catalyzed enolization, the transient O-acylisourea must be immediately converted into a highly reactive, yet enolization-resistant, active ester. Carbodiimides (DIC, EDC) alone form intermediates that are highly prone to racemization under basic conditions.

The addition of acidic nucleophiles like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly traps the O-acylisourea[4]. OxymaPure, particularly when paired with carbodiimides like DIC or TBEC, provides superior suppression of epimerization while avoiding the explosive risks associated with benzotriazole derivatives[5].

MechanisticPathway A Boc-D-Ala-OH + DIC B O-Acylisourea (Highly Reactive) A->B Activation D Active Ester (Stable to Enolization) B->D Rapid Trapping F Direct Enolization (Base-Catalyzed) B->F Excess Base C OxymaPure (Additive) C->D I Desired Peptide (Pure D-L Isomer) D->I Amide Bond Formation E Amine Tosylate Salt + Excess TEA/DIPEA E->F Promotes G Racemized Product (D-L / L-L Mixture) F->G Amine Addition H Controlled Neutralization (TMP / NMM) H->D Amine Addition

Fig 1. Mechanistic pathways of racemization vs. suppression during Boc-D-Ala-OH coupling.

Q4: How do I implement a self-validating protocol to ensure my coupling is racemization-free?

Causality Analysis: A self-validating system requires that the synthetic workflow inherently prevents the failure mode, while simultaneously integrating an analytical verification step. By utilizing a "pre-activation" strategy, the Boc-D-Ala-OH is fully converted to the stable Oxyma active ester before any base is introduced. The base is only used to neutralize the tosylate salt in a separate vessel, ensuring the activated acid never experiences an unquenched basic environment.

Step-by-Step Methodology: Optimized Boc-D-Ala-OH Coupling to Amino Acid Tosylate

Phase 1: Pre-activation (Acidic/Neutral Environment)

  • Dissolve 1.1 eq of Boc-D-Ala-OH and 1.1 eq of OxymaPure in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the mixture to 0 °C using an ice bath to reduce the kinetic energy available for enolization.

  • Add 1.1 eq of Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes at 0 °C to form the Oxyma active ester.

Phase 2: Controlled Neutralization 4. In a separate flask, suspend 1.0 eq of the target amino acid ester tosylate salt (e.g., H-Xaa-OR TsOH) in anhydrous THF. 5. Add exactly 1.0 eq of 2,4,6-collidine (TMP) to the tosylate suspension. Stir for 2 minutes to liberate the free amine. Critical: Do not use an excess of base.

Phase 3: Coupling 6. Transfer the neutralized amine solution dropwise into the pre-activated Boc-D-Ala-Oxyma ester solution at 0 °C. 7. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via HPLC.

Phase 4: Analytical Validation (Racemization Assay) 8. Cleave a small aliquot of the synthesized dipeptide using 20% TFA in DCM to remove the Boc group. 9. Derivatize the free amine with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). 10. Analyze via RP-HPLC (C18 column, linear gradient of MeCN/0.1% TFA in water). The D-L and L-L diastereomers will resolve distinctly, allowing precise quantification of any epimerization.

Workflow S1 Phase 1: Pre-activation Boc-D-Ala-OH + DIC + Oxyma (0 °C, THF) S3 Phase 3: Coupling Combine & Warm to RT (2-4 hours) S1->S3 S2 Phase 2: Neutralization H-Xaa-OR·TsOH + TMP (Separate Flask, THF) S2->S3 S4 Phase 4: Validation TFA Cleavage & Marfey's Derivatization S3->S4 S5 HPLC Analysis Quantify Epimers S4->S5

Fig 2. Self-validating experimental workflow for racemization-free tosylate coupling.

References

  • [2] Title: Measurement of the Intrinsic Rate of Racemization (Discussion of McDermott and Benoiton's findings on tertiary amine salts). Source: Thieme-Connect. URL: [Link]

  • [1] Title: WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides. Source: Google Patents. URL:

  • [3] Title: Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Source: Canadian Journal of Chemistry. URL: [Link]

  • [5] Title: Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis: Quality Assessment and Minimizing Racemization, Precipitation, and Radical-Induced Side Reactions by TBEC/Oxyma Couplings in an Environmentally Sensible Solvent. Source: ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Boc-D-Alaninyl Tosylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols for overcoming the poor solubility of Boc-D-Alaninyl tosylate and structurally similar compounds in common organic solvents. Our approach is built on explaining the causal chemistry to empower you to make informed decisions during your experiments.

Understanding the Core Challenge: A Molecule at Odds with Itself

Q: Why is my Boc-D-Alaninyl tosylate failing to dissolve in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: The solubility challenge arises from the dual nature of the molecule's structure. It contains two chemically distinct regions with opposing polarity, leading to poor affinity for many common solvents.

  • The Organic-Soluble Portion: The tert-Butoxycarbonyl (Boc) protecting group and the alanine side-chain are bulky, nonpolar (lipophilic) moieties. These groups prefer to interact with nonpolar organic solvents.[][2]

  • The Polar/Ionic Portion: The tosylate (p-toluenesulfonate) group exists as a salt. This ionic character imparts high polarity and creates a strong crystal lattice structure. Breaking this lattice requires a solvent that can effectively solvate the charged ions, a task at which nonpolar solvents like DCM and THF fail.[3]

Essentially, the molecule is too polar for nonpolar solvents and too nonpolar for highly polar protic solvents like water, placing it in a difficult middle ground. The key to solubilization is to find a solvent system or chemical modification that can accommodate both of these conflicting properties.

Frequently Asked Questions (FAQs) - First-Line Solutions

Q: What are the best "first-line" solvents to try?

A: Start with highly polar aprotic solvents. These have a high dielectric constant to help break the crystal lattice but lack acidic protons that could interfere with the Boc group or subsequent reactions.

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

A small-scale solubility test with a few milligrams of your compound in 0.5 mL of these solvents is highly recommended before proceeding with your full experiment.[4]

Q: Can I heat the mixture to force dissolution?

A: Yes, gentle heating can significantly aid solubility. However, caution is required to prevent thermal degradation of your compound.

  • Recommended Temperature: Do not exceed 40-50°C.[5][6]

  • Procedure: Warm the solvent first, then add the solid while stirring. Alternatively, warm the suspension gently in a water bath.

  • Caution: Prolonged heating can lead to side reactions. This method is best for achieving initial dissolution before use in a room-temperature reaction.

Q: Is sonication a viable method?

A: Absolutely. Sonication is an excellent physical method to break apart solid aggregates and enhance the rate of dissolution without adding thermal energy.[7] If a solution appears cloudy or as a fine suspension, sonicating it for 5-15 minutes in an ultrasonic bath can often lead to a clear solution.

In-Depth Troubleshooting Guide: A Systematic Approach

If first-line solvents and physical methods are insufficient, a more systematic approach is necessary. This guide provides a logical workflow to identify the optimal solubilization strategy for your specific application.

Troubleshooting Workflow Diagram

Start Start: Insoluble Boc-D-Alaninyl Tosylate Screen Step 1: Solvent Screening (DMF, DMSO, NMP) Start->Screen Physical Step 2: Physical Methods (Heat to 40°C or Sonicate) Screen->Physical Still Insoluble Chemical Step 3: Chemical Modification (In-situ Base Neutralization) Physical->Chemical Still Insoluble Success Result: Clear, Homogeneous Solution for Reaction Chemical->Success

Caption: Logical workflow for troubleshooting poor solubility.

Step 1: Comprehensive Solvent Screening

For many synthetic applications, particularly peptide couplings, using 100% DMSO or NMP may not be ideal. A co-solvent system can often provide the right balance of properties.

Protocol: Co-Solvent Solubility Test
  • Preparation: Place a small, known amount (e.g., 5 mg) of Boc-D-Alaninyl tosylate into a clean vial.

  • Primary Solvent: Add your primary reaction solvent (e.g., Dichloromethane or Acetonitrile) and observe.

  • Co-Solvent Addition: Add a polar aprotic solvent (e.g., DMF) dropwise while stirring or vortexing.

  • Observation: Note the approximate ratio of solvents required to achieve full dissolution. This provides a starting point for your reaction's solvent system.

Table 1: Solubility Profile of Amine-Protected Tosylate Salts
SolventTypePredicted Solubility (as is)Notes
Dichloromethane (DCM)Nonpolar AproticPoor / InsolublePreferred for many reactions but ineffective at dissolving the salt.
Acetonitrile (ACN)Polar AproticPoor / Slightly SolubleMay work better than DCM but often insufficient on its own.[5]
Tetrahydrofuran (THF)Moderately Polar AproticPoor / InsolubleGenerally a poor choice for ionic compounds.
Dimethylformamide (DMF) Polar Aprotic Good / Soluble Excellent choice, often used as a co-solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Good / Soluble Very strong solvent, but can be difficult to remove and may interfere with certain reactions.[8]
Step 2: The Definitive Solution - In-situ Chemical Modification

The most robust and scientifically sound method for solubilizing an amino-acid-based tosylate salt for a reaction is to convert it from its ionic form to its neutral, "free base" form directly within the reaction vessel. This eliminates the tosylate salt's problematic polarity.

The Causality Behind the Method

The tosylate salt exists as a protonated species [Compound-H]+[OTs]-. By adding a non-nucleophilic organic base, you deprotonate your compound, leaving it as a neutral, organic-soluble molecule. The base itself becomes a new tosylate salt, which is often soluble or can be easily filtered if it precipitates.

Diagram: In-situ Salt Neutralization

Reactants [Boc-Ala...H]+[OTs]- (Insoluble Salt) + DIPEA Products Boc-Ala... (Soluble Free Base) + [DIPEA-H]+[OTs]- Reactants->Products Neutralization

Caption: Conversion of the insoluble salt to a soluble free base.

Protocol: Solubilization for Reaction via Base Addition

This protocol is designed to be integrated directly into a standard peptide coupling or acylation workflow.

  • Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Boc-D-Alaninyl tosylate solid.

  • Solvent Addition: Add the primary organic solvent for your reaction (e.g., DCM or DMF). A suspension will form.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA or Hünig's base) .

  • Dissolution: Stir the mixture at room temperature. The solid should completely dissolve within 5-15 minutes, resulting in a clear, homogeneous solution.

  • Proceed with Reaction: Your solubilized, free-base compound is now ready. You can proceed by adding your coupling reagents (e.g., HATU, HOBt) or other reactants directly to this solution.

Expert Note on Base Selection: DIPEA is highly recommended because its bulky isopropyl groups make it non-nucleophilic, preventing it from participating in unwanted side reactions. While simpler bases like triethylamine (TEA) can work, they carry a higher risk of side product formation.[8][9]

References

  • Google Patents.WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
  • JPT Peptide Technologies. Peptide Solubilization.[Link]

  • Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • El-Badry, M., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Reddit r/Chempros. Reaction intermediate being poorly soluble - any workarounds?[Link]

  • ElShaer, A., et al. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]

  • Mitin, Y. V. An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. [Link]

  • Pinho, S. P., et al. Solubilities of Amino Acids in the Presence of Chaotropic Anions. Journal of Solution Chemistry. [Link]

Sources

Troubleshooting

Preventing unwanted tosyl group hydrolysis in Boc-D-Alaninyl tosylate

Welcome to the Technical Support Center for handling Boc-D-Alaninyl Tosylate (also known as Boc-D-alaninol tosylate). As a chiral building block widely utilized in peptide synthesis and drug development[1], this aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Boc-D-Alaninyl Tosylate (also known as Boc-D-alaninol tosylate).

As a chiral building block widely utilized in peptide synthesis and drug development[1], this aliphatic tosylate is highly valued for its excellent leaving group capabilities. However, this same reactivity makes it exceptionally prone to unwanted hydrolysis, converting the active tosylate back into the unreactive Boc-D-alaninol.

This portal is designed by Senior Application Scientists to provide researchers with a deep mechanistic understanding, field-proven protocols, and troubleshooting matrices to ensure absolute control over your synthetic workflows.

Mechanistic Deep Dive: The Causality of Tosylate Hydrolysis

To prevent hydrolysis, we must first understand the structural causality behind it. Boc-D-Alaninyl tosylate is an aliphatic tosylate , meaning the tosyloxy group (-OTs) is attached to an sp3 -hybridized carbon.

Unlike aromatic tosylates (where the C-O bond is strengthened by sp2 hybridization and resonance delocalization), aliphatic tosylates possess a longer, weaker C-O bond[2]. Because the p -toluenesulfonate anion is a highly stable, weak conjugate base, it acts as an exceptional leaving group. When exposed to even trace amounts of water—which acts as a nucleophile—the molecule readily undergoes an SN​2 nucleophilic substitution, ejecting the tosylate group and yielding Boc-D-alaninol and p -toluenesulfonic acid (TsOH)[3].

G A Boc-D-Ala-OTs (Aliphatic Tosylate) C SN2 Transition State (C-O Bond Cleavage) A->C B H₂O / Moisture (Nucleophile) B->C D Boc-D-Alaninol (Hydrolyzed Product) C->D E p-Toluenesulfonic Acid (TsOH Byproduct) C->E

Mechanistic pathway of unwanted aliphatic tosylate hydrolysis via SN2 nucleophilic attack.

Data Summary: Reactivity & Stability

The table below illustrates why aliphatic tosylates like Boc-D-Ala-OTs require vastly stricter handling conditions compared to their aromatic counterparts[2].

Tosylate ClassExample SubstrateHybridizationSolvolysis/Hydrolysis ConditionsRelative Reactivity toward Water
Aliphatic Boc-D-Ala-OTs sp3 Solvolysis in ambient moisture/waterExtremely High (Rapid SN​2 hydrolysis)
Aliphatic 2-Butyl Tosylate sp3 50% aq. solvent at 30°CHigh (~1 x 10−5 rate constant)
Aromatic Phenyl Tosylate sp2 Alkaline hydrolysis at 75°CVery Low (Requires strong hydroxide base)

Self-Validating Experimental Protocol: Anhydrous Substitution

To utilize Boc-D-Alaninyl tosylate successfully (e.g., for amine substitution or azide displacement), the reaction environment must be a self-validating anhydrous system. If moisture is introduced, the reaction will self-terminate via hydrolysis[4].

Step 1: Rigorous Glassware Preparation

  • Action: Oven-dry all reaction flasks, stir bars, and syringes at >120°C for a minimum of 4 hours. Alternatively, flame-dry under a high vacuum[4].

  • Validation: Assemble the apparatus while hot and immediately flush with ultra-pure Argon or Nitrogen. A properly sealed system will hold a slight positive pressure on a bubbler.

Step 2: Solvent and Reagent Purification

  • Action: Dissolve the nucleophile in strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM, THF, or DMF)[3][4]. Never use water or alcohols as solvents.

  • Validation: Check solvent water content using a Karl Fischer titrator prior to use (target <50 ppm H2​O ).

Step 3: Base Selection and Addition

  • Action: If a base is required to scavenge acid, use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or anhydrous Triethylamine (TEA)[4][5]. Cool the system to 0°C.

  • Validation: The absence of immediate white fuming or precipitation upon base addition indicates a dry environment.

Step 4: Tosylate Introduction & Monitoring

  • Action: Add Boc-D-Ala-OTs dropwise (if in solution) or in single solid portions under a heavy Argon counter-flow. Maintain the temperature between 0°C and room temperature to suppress thermal degradation[6].

  • Validation: Monitor via TLC (Hexanes/EtOAc). Boc-D-Ala-OTs has a distinct Rf​ . If a highly polar spot (Boc-D-alaninol) begins forming rapidly, moisture has breached the system.

Step 5: Anhydrous Workup

  • Action: Quench the reaction with saturated aqueous NH4​Cl rather than strong aqueous bases or acids[4]. Immediately separate the organic layer and dry it over anhydrous Na2​SO4​ or MgSO4​ .

  • Validation: Prolonged exposure to the aqueous phase during workup will cause late-stage hydrolysis. Rapid separation ensures the integrity of the unreacted tosylate or the newly formed product.

Workflow Start Start Reaction with Boc-D-Ala-OTs Dry Are glassware & solvents strictly anhydrous? Start->Dry Fail1 High Hydrolysis Risk (Boc-D-Alaninol forms) Dry->Fail1 No Base Is the base non-nucleophilic? (e.g., DIPEA, TEA) Dry->Base Yes Fail2 Hydrolysis / Elimination (Byproduct formation) Base->Fail2 No Success Successful Substitution (High Yield) Base->Success Yes

Decision matrix for preventing hydrolysis during Boc-D-Ala-OTs reactions.

Troubleshooting Matrix

Observed SymptomMechanistic CauseCorrective Action
Low product yield; major polar spot on TLC Atmospheric moisture ingress during the reaction causing SN​2 hydrolysis[4].Ensure Schlenk line integrity. Replace septa. Use fresh anhydrous solvents stored over molecular sieves.
Starting material degrades in the reagent bottle Auto-catalytic degradation. Trace moisture hydrolyzes the tosylate, generating TsOH, which accelerates further decomposition[7].Store Boc-D-Ala-OTs at -20°C in a tightly sealed container backfilled with Argon. Warm to room temperature in a desiccator before opening to prevent condensation.
Reaction stalls at 50% conversion The nucleophile is being protonated by generated TsOH, or aqueous base was used which destroyed the remaining tosylate[4].Add 1.1 to 1.5 equivalents of a dry, non-nucleophilic base (e.g., DIPEA) to scavenge acid without introducing hydroxide ions.

Frequently Asked Questions (FAQs)

Q: Can I use water or a water-solvent mixture to perform a substitution on Boc-D-Alaninyl tosylate? A: No. While some highly specific catalytic tosylations can occur in water[5], attempting a nucleophilic displacement on an aliphatic tosylate in aqueous media will result in water acting as a competing nucleophile. This will rapidly hydrolyze the tosyl chloride or the tosylate ester back to the alcohol[3]. Always use aprotic, non-polar, or polar-aprotic solvents (e.g., DCM, THF).

Q: Does temperature play a significant role in the hydrolysis rate? A: Absolutely. Hydrolysis is an endothermic activation process. Elevated temperatures exponentially increase the rate of nucleophilic attack by trace moisture[6]. It is highly recommended to perform additions at 0°C and only allow the reaction to warm to room temperature if the target substitution is kinetically slow.

Q: How can I definitively distinguish between my desired substitution product and the hydrolyzed byproduct (Boc-D-alaninol)? A: LC-MS is the most definitive method. Boc-D-alaninol will show a mass corresponding to [M+H]+=176.2 (or [M+Na]+=198.2 ). On TLC, the hydrolyzed alcohol will streak and run significantly lower (more polar) than both the starting tosylate and most substituted products.

References

  • [5] ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available at: [Link]

  • [6] Organic Syntheses. 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Available at: [Link]

  • [3] Master Organic Chemistry. Tosylates And Mesylates. Available at:[Link]

  • [7] Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Chiral Pool Synthesis: A Comparative Guide to Boc-D- vs. Boc-L-Alaninyl Tosylate Reactivity

As drug development increasingly targets complex, stereospecific biological pathways, the selection of precise chiral building blocks becomes paramount. Boc-D-Alaninyl tosylate and Boc-L-Alaninyl tosylate are enantiomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, stereospecific biological pathways, the selection of precise chiral building blocks becomes paramount. Boc-D-Alaninyl tosylate and Boc-L-Alaninyl tosylate are enantiomeric, activated amino acid derivatives that serve as foundational electrophiles in the synthesis of chiral amines, azides, and ethers.

This guide provides an objective, mechanistic comparison of their reactivity profiles, detailing how their identical scalar properties diverge into critical vectorial outcomes during the synthesis of targeted therapeutics like Encorafenib[1].

Structural & Mechanistic Foundations

Both molecules are synthesized from their respective chiral amino alcohols (D- and L-alaninol) and share a highly deliberate structural design optimized for asymmetric synthesis:

  • The Boc (tert-Butyloxycarbonyl) Group: This bulky protecting group provides essential steric shielding, preventing intramolecular cyclization (such as aziridine formation) during electrophilic activation.

  • The Tosylate (p-Toluenesulfonate) Group: By converting the relatively unreactive primary hydroxyl group into an exceptional leaving group, the resonance-stabilized sulfonate anion drastically lowers the activation energy required for nucleophilic attack.

  • The C2 Stereocenter: Because the leaving group is situated at the primary C1 carbon, nucleophilic substitution ( SN​2 ) occurs without inverting the adjacent C2 chiral center. This "inversion-free" dynamic is the cornerstone of their utility in chiral pool synthesis.

Comparative Reactivity Profile: Scalar vs. Vectorial Dynamics

As enantiomers, the intrinsic (scalar) reactivity of Boc-D- and Boc-L-Alaninyl tosylate in achiral environments is mathematically identical. They exhibit the same reaction kinetics, activation energies, and solubility profiles. However, their vectorial reactivity—how they interact with chiral nucleophiles, biological targets, or polarized light—is diametrically opposed.

Quantitative & Qualitative Comparison
ParameterBoc-D-Alaninyl TosylateBoc-L-Alaninyl TosylateMechanistic & Analytical Significance
CAS Number 352705-03-4186320-08-3Unique identifiers for procurement and tracking.
Molecular Weight 329.41 g/mol 329.41 g/mol Identical mass transport and stoichiometric properties.
C2 Configuration (R)-isomer(S)-isomerDictates the 3D spatial orientation of the final API.
Optical Rotation Positive (+)Negative (-)Used for orthogonal purity validation via polarimetry.
SN​2 Kinetics Identical ( kD​=kL​ )Identical ( kD​=kL​ )Standardized displacement protocols apply equally to both.
Primary Application SAR Diastereomer StudiesEncorafenib IntermediatesDrives enantioselective drug efficacy and target binding.

Vectorial Reactivity in Drug Design: The Encorafenib Paradigm

In targeted oncology, the spatial orientation of a drug molecule dictates its binding affinity to the kinase active site. Encorafenib, a potent inhibitor of the mutated BRAF(V600E) kinase, relies on a chiral diamine intermediate derived specifically from the L-isomer (Boc-L-Alaninyl tosylate)[1].

Substituting this with the D-isomer during synthesis would yield a diastereomer with a catastrophic loss of target affinity, as the methyl group at the C2 position would sterically clash with the hydrophobic pocket of the BRAF kinase domain.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS GTPase RTK->RAS BRAF BRAF (V600E) Mutated Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Tumor Growth ERK->Prolif Drug Encorafenib (L-Alaninol Derived) Drug->BRAF Inhibits

MAPK/ERK signaling pathway illustrating the targeted inhibition of BRAF(V600E) by Encorafenib.

Experimental Protocol: Self-Validating SN​2 Azidation

To leverage these building blocks, the most common transformation is the SN​2 displacement of the tosylate by an azide anion, yielding a chiral azide that is subsequently reduced to an amine. The following protocol is designed as a self-validating system , ensuring that each step provides orthogonal proof of success.

SynthesisWorkflow A L-Alaninol (Chiral Pool) B N-Boc-L-Alaninol (Protected) A->B Boc2O Protection C Boc-L-Alaninyl Tosylate (Activated Electrophile) B->C TsCl, Pyridine Tosylation D Chiral Azide Intermediate (SN2 Displacement) C->D NaN3, DMF Inversion-free SN2 E Chiral Diamine (Encorafenib Precursor) D->E H2, Pd/C Reduction

Workflow for the stereoselective synthesis of chiral diamines from L-Alaninol.

Step-by-Step Methodology

1. Reagent Preparation Dissolve 1.0 equivalent of Boc-L-Alaninyl tosylate (or the D-enantiomer) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation of NaN3​ but leaves the azide anion "naked" and highly nucleophilic, significantly accelerating the SN​2 kinetics compared to protic solvents.

2. Nucleophilic Substitution Add 2.5 equivalents of Sodium Azide ( NaN3​ ). Heat the reaction mixture to 60°C under an inert argon atmosphere for 12 hours.

  • Causality: Heating to 60°C provides the necessary thermal energy to overcome the SN​2 activation barrier at the sterically hindered adjacent position, while remaining safely below the thermal deprotection threshold of the Boc group (>100°C).

3. Self-Validating Reaction Monitoring

  • TLC Analysis: The starting tosylate is strongly UV-active due to the aromatic ring. The product azide is UV-inactive. The disappearance of the UV spot confirms the consumption of the starting material.

  • IR Spectroscopy (Critical Checkpoint): Analyze an aliquot via ATR-IR. The appearance of a sharp, intense peak at ~2100 cm⁻¹ (azide asymmetric stretch) and the simultaneous disappearance of the sulfonate S=O stretches (~1350 and 1175 cm⁻¹) provides definitive, orthogonal validation of the displacement.

4. Workup & Isolation Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with brine.

  • Causality: DMF and excess NaN3​ are highly water-soluble. The aqueous washes completely partition these impurities away from the highly lipophilic Boc-protected azide.

5. Chiral Validation Perform Chiral HPLC to ensure the enantiomeric excess (ee) remains >99%, confirming that no unexpected racemization occurred during the heating phase.

References

Sources

Comparative

Comparing Boc-D-Alaninyl tosylate and Boc-D-Alaninyl mesylate as leaving groups

In peptide synthesis and modern drug development, the stereospecific functionalization of amino alcohols is a foundational operation. Boc-D-alaninol, the reduced alcohol derivative of Boc-D-alanine, is frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

In peptide synthesis and modern drug development, the stereospecific functionalization of amino alcohols is a foundational operation. Boc-D-alaninol, the reduced alcohol derivative of Boc-D-alanine, is frequently utilized to introduce a chiral propyl-amine scaffold into active pharmaceutical ingredients (APIs). Because the primary hydroxyl group is a poor leaving group, it must be activated via sulfonylation before it can efficiently undergo nucleophilic substitution ( SN​2 )[1].

The two industry standards for this activation are the tosylate (p-toluenesulfonate, -OTs) and the mesylate (methanesulfonate, -OMs) derivatives[2]. While both serve the same fundamental purpose, their divergent steric, electronic, and physical properties dictate their suitability for specific synthetic workflows.

Mechanistic Causality & Leaving Group Dynamics

Thermodynamics vs. Kinetics Both tosylate and mesylate are exceptional leaving groups because their conjugate bases are highly resonance-stabilized sulfonates[1]. Thermodynamically, the tosylate anion is derived from a slightly stronger acid (p-toluenesulfonic acid, pKa​≈−2.8 ) compared to the mesylate anion (methanesulfonic acid, pKa​≈−1.9 ). However, SN​2 reactions on Boc-D-alaninyl derivatives are heavily governed by kinetics and steric hindrance. The bulky aromatic ring of the tosylate can impede the trajectory of incoming nucleophiles. Conversely, the compact methyl group of the mesylate minimizes steric clash, significantly accelerating SN​2 displacement, particularly when employing bulky secondary amines or when reacting at lower temperatures[3].

The Intramolecular Cyclization Risk A critical failure mode when activating Boc-protected amino alcohols is the intramolecular attack of the carbamate carbonyl oxygen onto the newly activated C1 carbon[4]. This cyclization ejects the leaving group and forms an oxazolidinone byproduct, permanently destroying the Boc protecting group and reducing overall yield. Because Boc-D-alaninyl mesylate is kinetically more reactive, poor temperature control (e.g., allowing the reaction to exceed 0 °C) rapidly drives this parasitic side reaction[4]. Tosylates, being bulkier and slightly less reactive, offer a wider thermal safety margin during isolation.

Processability and Analytical Tracking From a process chemistry standpoint, Boc-D-alaninyl tosylate is highly advantageous because it readily forms a crystalline solid. This allows for purification via recrystallization, bypassing resource-intensive column chromatography. Furthermore, the aromatic tosyl group provides a strong UV chromophore ( λmax​≈254 nm), enabling real-time reaction monitoring via standard HPLC-UV or TLC. Boc-D-alaninyl mesylate is typically a viscous oil and lacks UV absorbance, necessitating alternative detection methods such as Evaporative Light Scattering Detectors (ELSD) or TLC staining (e.g., Ninhydrin or PMA).

Quantitative Performance Comparison
PropertyBoc-D-Alaninyl TosylateBoc-D-Alaninyl Mesylate
Leaving Group Anion p-Toluenesulfonate (-OTs)Methanesulfonate (-OMs)
Conjugate Acid pKa​ ~ -2.8 (Marginally better leaving group)~ -1.9
Steric Bulk High (Aromatic ring)Low (Methyl group)
Physical State Crystalline SolidViscous Oil
UV Absorbance Strong (254 nm)None (Requires TLC staining)
SN​2 Kinetics Moderate (Sterically hindered)Fast (Minimal steric clash)
Cyclization Risk ModerateHigh (Requires strict 0 °C)
Purification RecrystallizationColumn Chromatography
Visualizing the Activation and Displacement Pathways

G Start Boc-D-Alaninol (Primary Alcohol) Ts_Path Boc-D-Alaninyl Tosylate (Bulky, Crystalline, UV+) Start->Ts_Path TsCl, Pyridine 0°C to RT Ms_Path Boc-D-Alaninyl Mesylate (Compact, Oil, Fast Kinetics) Start->Ms_Path MsCl, Et3N, DCM strictly 0°C SN2_Product SN2 Substitution Product (e.g., Azide / Amine) Ts_Path->SN2_Product Nucleophile Heating required Side_Product Oxazolidinone Byproduct (Intramolecular Cyclization) Ts_Path->Side_Product Prolonged heating Ms_Path->SN2_Product Nucleophile Milder conditions Ms_Path->Side_Product Poor temp control (>0°C)

Synthetic pathways of Boc-D-Alaninol activation and the oxazolidinone cyclization failure mode.

Self-Validating Experimental Protocols
Protocol A: Synthesis of Boc-D-Alaninyl Tosylate (Thermodynamic Stability Focus)

Objective: Generate a crystalline, UV-active intermediate suitable for scale-up. Causality: Pyridine is utilized as both the solvent and the base. Its weak basicity is sufficient to neutralize the HCl byproduct without triggering the base-catalyzed deprotection of the Boc group or accelerating oxazolidinone formation.

  • Initiation : Dissolve 1.0 eq of Boc-D-alaninol in anhydrous pyridine (0.5 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Activation : Add 1.2 eq of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes. Self-Validation: The reaction mixture will transition from clear to slightly yellow as the sulfonyl chloride dissolves and reacts.

  • Propagation : Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Self-Validation: Monitor via TLC (UV 254 nm); the disappearance of the TsCl spot and the emergence of a new, lower- Rf​ UV-active spot confirms conversion.

  • Isolation : Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with 1M HCl (to remove pyridine), followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from hexanes/ethyl acetate to yield pure Boc-D-alaninyl tosylate as white needles.

Protocol B: Synthesis of Boc-D-Alaninyl Mesylate (Kinetic Control Focus)

Objective: Generate a highly reactive intermediate for difficult SN​2 displacements. Causality: The reaction must be strictly maintained at 0 °C. If the temperature rises, the highly reactive mesylate will undergo rapid intramolecular cyclization to form the oxazolidinone byproduct[4].

  • Initiation : Dissolve 1.0 eq of Boc-D-alaninol in anhydrous dichloromethane (DCM, 0.2 M). Add 1.5 eq of triethylamine ( Et3​N ) and cool strictly to 0 °C.

  • Activation : Add 1.2 eq of methanesulfonyl chloride (MsCl) dropwise via a syringe pump over 30 minutes. Self-Validation: The immediate formation of a dense white precipitate ( Et3​N⋅HCl ) confirms the rapid activation of the hydroxyl group.

  • Propagation : Stir at 0 °C for exactly 1 hour. Crucial: Do not allow the reaction to warm to room temperature.

  • Isolation : Immediately quench the reaction at 0 °C with saturated aqueous NaHCO3​ . Extract with cold DCM, wash with cold brine, dry over Na2​SO4​ , and concentrate under reduced pressure (water bath < 25 °C) to yield the mesylate as a pale yellow oil. Use immediately in the subsequent SN​2 step to prevent degradation.

Sources

Validation

HPLC method validation for determining Boc-D-Alaninyl tosylate purity

Comparative Guide & Protocol: HPLC Method Validation for Boc-D-Alaninyl Tosylate Purity Executive Summary & Mechanistic Rationale Boc-D-Alaninyl tosylate is a highly valuable, chirally pure building block utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide & Protocol: HPLC Method Validation for Boc-D-Alaninyl Tosylate Purity

Executive Summary & Mechanistic Rationale

Boc-D-Alaninyl tosylate is a highly valuable, chirally pure building block utilized extensively in solid-phase peptide synthesis (SPPS) and small-molecule drug development. Accurately determining its chemical purity is a critical quality control step; trace impurities—such as free D-alanine, unreacted tosylating agents, or Boc-deprotected degradants—can propagate through multi-step syntheses, leading to catastrophic yield losses and the generation of closely related, difficult-to-purge byproducts.

Causality in Analytical Design: Standard aliphatic amino acids lack a strong UV chromophore, which historically necessitated cumbersome pre-column or post-column derivatization (e.g., with o-phthalaldehyde or FMOC) to enable UV or fluorescence detection[1]. However, the molecular structure of Boc-D-Alaninyl tosylate inherently bypasses this limitation. The tosylate (p-toluenesulfonate) counterion/moiety provides a highly conjugated aromatic system that absorbs strongly at 225 nm and 254 nm.

Because of this built-in chromophore, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) emerges as the gold standard. It allows for direct, derivatization-free analysis, making the method inherently more robust, reproducible, and easier to validate against stringent regulatory frameworks[2].

Structural_Rationale Boc Boc Group (Hydrophobic) Separation C18 Stationary Phase (Strong Retention) Boc->Separation Drives RP-HPLC Interaction Tosylate Tosylate Salt (Aromatic Ring) Detection UV Detector (225 nm & 254 nm) Tosylate->Detection Eliminates Need For Derivatization Separation->Detection Elution Profile

Fig 1. Mechanistic causality between molecular structure and analytical method selection.

Comparative Analysis of Analytical Alternatives

To objectively establish RP-HPLC-UV as the optimal method, we must evaluate its performance against other analytical techniques commonly deployed for amino acid derivatives.

Table 1: Comparison of Analytical Methods for Boc-D-Alaninyl Tosylate

Analytical MethodDetection MechanismAdvantagesLimitationsValidation Suitability
RP-HPLC-UV (Proposed)Direct UV absorbance of the tosylate aromatic ring.No derivatization required; high precision; excellent linear dynamic range.Cannot detect non-UV absorbing impurities lacking the tosylate group.Gold Standard. Highly compliant with ICH Q2(R1)[3].
RP-HPLC-CAD / ELSD Universal aerosol scattering.Detects all non-volatile impurities (e.g., free aliphatic amino acids).Non-linear response curves; requires complex mathematical transformations; higher maintenance.Moderate. Linearity validation is mathematically complex.
Capillary Electrophoresis (CE) Electrophoretic mobility based on charge-to-mass ratio.Extremely high theoretical plates; minimal solvent consumption.Poor injection-to-injection reproducibility; lower sensitivity (LOD/LOQ).Low. Difficult to transfer between QC laboratories.
HILIC-UV Hydrophilic interaction liquid chromatography.Excellent retention of highly polar degradants (e.g., free D-alanine).Long column equilibration times; sensitive to sample diluent mismatch[2].Moderate. Boc-D-Alaninyl tosylate is sufficiently hydrophobic for standard C18.

Self-Validating Experimental Protocol (ICH Q2(R1) Compliant)

The following RP-HPLC-UV protocol is engineered as a self-validating system . Every parameter acts as a control for the next: System Suitability validates the instrument, Specificity validates the separation chemistry, Linearity validates the detector response, and Accuracy/Precision validates the human execution. This ensures total methodological integrity in accordance with ICH Q2(R1) guidelines[4].

A. Chromatographic Conditions & Causality
  • Column: C18 (e.g., Waters XBridge, 250 x 4.6 mm, 5 µm).

    • Rationale: The C18 stationary phase provides optimal hydrophobic retention for the bulky, lipophilic Boc-protecting group, ensuring the main peak is well-retained away from the void volume.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Rationale: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This suppresses the ionization of any residual carboxylate groups, preventing secondary interactions with column silanols that cause peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B.

    • Rationale: A gradient ensures that highly polar impurities (e.g., free D-alanine) elute early, while strongly retained hydrophobic impurities (e.g., Boc-anhydride byproducts) are effectively washed off the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (primary quantitative wavelength for tosylate max absorbance) and 210 nm (secondary qualitative wavelength for amide bonds).

  • Column Temperature: 30°C (Thermostatted to eliminate retention time drift due to ambient lab fluctuations).

B. Step-by-Step Validation Workflow
  • System Suitability Testing (SST): Inject the Boc-D-Alaninyl tosylate standard solution (1.0 mg/mL) six consecutive times.

    • Acceptance: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 5000.

  • Specificity via Forced Degradation: Subject the active substance to extreme stress: 1N HCl (acidic), 1N NaOH (basic), 3% H₂O₂ (oxidative), and 80°C (thermal) for 24 hours. Inject the stressed samples.

    • Acceptance: The main active peak must be baseline resolved from all generated degradation peaks (Resolution, Rs > 1.5). Peak purity angle must be less than the peak purity threshold (via Photodiode Array detector).

  • Linearity & Range: Prepare standard solutions at six concentration levels: 25%, 50%, 80%, 100%, 120%, and 150% of the target working concentration. Inject each in triplicate.

    • Acceptance: Correlation coefficient (R²) ≥ 0.999. The y-intercept must be ≤ 2.0% of the target concentration response.

  • Accuracy (Spike Recovery): Spike known amounts of the standard into a blank matrix at three levels (50%, 100%, 150%) covering the specified range. Prepare three replicates per level.

    • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate): Have two different analysts prepare six independent sample solutions on different days, utilizing different HPLC systems if possible.

    • Acceptance: The overall RSD of the purity assay must be ≤ 2.0%.

  • Sensitivity (LOD & LOQ): Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOD = 3.3(σ/S) and LOQ = 10(σ/S)[4].

Validation_Workflow Start Method Development RP-HPLC-UV SST System Suitability RSD < 2.0% Start->SST Specificity Specificity Forced Degradation (Rs > 1.5) SST->Specificity Linearity Linearity & Range 25% to 150% (R² > 0.999) Specificity->Linearity Accuracy Accuracy Spike Recovery (98-102%) Linearity->Accuracy Precision Precision Repeatability (RSD < 2.0%) Accuracy->Precision Sens Sensitivity LOD & LOQ Determination Precision->Sens Valid Validated Method Ready for QC Release Sens->Valid

Fig 2. Sequential self-validating workflow for HPLC method validation per ICH Q2(R1) guidelines.

Quantitative Validation Parameters & Acceptance Criteria

To provide a benchmark for researchers executing this protocol, the following table summarizes the expected quantitative thresholds required to pass a formal ICH Q2(R1) validation for Boc-D-Alaninyl tosylate.

Table 2: Expected Validation Results for Boc-D-Alaninyl Tosylate

Validation ParameterICH Q2(R1) RequirementTarget Acceptance CriteriaExpected Experimental Result
System Suitability RequiredRSD ≤ 2.0%, Rs > 1.5RSD ~0.4%, Rs > 2.5
Specificity RequiredNo interference at main peak RTPeak purity match > 990
Linearity RequiredR² ≥ 0.999R² = 0.9998
Accuracy (Recovery) Required98.0% – 102.0%99.5% ± 0.8%
Method Precision RequiredRSD ≤ 2.0% (n=6)RSD ~0.6%
LOD / LOQ Required for ImpuritiesSignal-to-Noise (S/N) > 3 / > 10LOD: ~0.05 µg/mL / LOQ: ~0.15 µg/mL
Robustness RequiredStable under deliberate variationsPass (Flow ±0.1 mL/min, Temp ±2°C)

References

  • [3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • [4] ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). URL:[Link]

  • [1] Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [2] Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Boc-D-Alaninyl tosylate proper disposal procedures

As a Senior Application Scientist overseeing complex peptide synthesis and drug development workflows, I frequently observe that the most critical laboratory safety failures occur not during the experiment itself, but du...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing complex peptide synthesis and drug development workflows, I frequently observe that the most critical laboratory safety failures occur not during the experiment itself, but during waste management. Boc-D-Alaninyl tosylate presents a unique dual-hazard profile that requires precise logistical handling.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical component of laboratory safety. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of Boc-D-Alaninyl tosylate, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Chemical Risk Profile & Causality

To manage a chemical effectively, one must understand the causality behind its reactivity. Boc-D-Alaninyl tosylate combines an acid-labile protecting group (tert-butoxycarbonyl, or Boc) with a stable, acidic counterion/leaving group (p-toluenesulfonate, or tosylate).

  • The Boc Group Hazard: The Boc protecting group is highly sensitive to strong acids (such as Trifluoroacetic acid, TFA, commonly used in peptide synthesis). When exposed to acid, the Boc group undergoes decarboxylation, releasing isobutylene gas and carbon dioxide[1]. Causality: If Boc-containing waste is inadvertently sealed in a container with acidic waste before the reaction is complete, the continuous gas evolution will cause severe container pressurization, leading to a potential chemical explosion[2].

  • The Tosylate Hazard: The tosylate anion is a derivative of a strong organic acid. It is environmentally persistent and exhibits toxicity to aquatic life. Causality: Because the aromatic C-S bonds in tosylates do not readily biodegrade in standard wastewater treatment facilities, this compound must never be disposed of down the drain. It requires high-temperature incineration to be safely neutralized.

Quantitative Data & Hazard Thresholds

The following table summarizes the critical physical properties and hazard thresholds that dictate our operational disposal plan.

Property / HazardValue / ClassificationOperational Implication
Chemical Nature Boc-protected amino acid, tosylate saltRequires orthogonal handling of acid-labile and stable aromatic components.
Cleavage Byproducts Isobutylene gas, CO₂, tert-butanolHigh risk of container pressurization if mixed with strong acids (e.g., TFA).
Environmental Toxicity Aquatic toxicity, persistent aryl sulfonateMust not be disposed of via aqueous drain; requires EPA-compliant incineration.
EPA Waste Classification Solid Waste (40 CFR Part 261)Must be segregated into designated hazardous waste streams.
Recommended PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption of the acidic tosylate counterion.

Waste Segregation & Disposal Methodologies

According to EPA guidelines under 40 CFR Part 261, laboratories must accurately identify and segregate hazardous solid wastes[3]. The following self-validating protocols ensure safe disposal.

Protocol A: Solid Waste Disposal (Unused Reagent or Resin)
  • Collection: Gather all unused solid Boc-D-Alaninyl tosylate, contaminated weighing paper, and spent peptide synthesis resin.

  • Containerization: Place the material into a chemically compatible, puncture-resistant solid waste container.

  • Self-Validating Step: Visually inspect the container for moisture. Why? Moisture can degrade the tosylate salt over time, creating a highly acidic localized environment. Ensure the waste is completely dry before sealing.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Boc-D-Alaninyl Tosylate (Toxic/Irritant)"[2].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Rinsates)
  • Quenching: If the waste contains Boc-D-Alaninyl tosylate mixed with TFA or other cleavage acids, transfer the mixture to a heavily ventilated fume hood.

  • Venting (Critical): Allow the liquid waste to sit loosely capped for at least 24 hours. Why? This allows all isobutylene and CO₂ gases generated by Boc deprotection to safely escape[1].

  • Self-Validating Step: Before tightly sealing the liquid waste container, visually inspect the solution for active bubbling and verify the pH. A stable pH and the complete absence of gas evolution validate that the decarboxylation reaction has terminated, eliminating the risk of container pressurization.

  • Segregation: Transfer the degassed liquid into a designated "Non-Halogenated Organic Waste" container (unless chlorinated solvents like DCM were used, which mandates a "Halogenated Organic Waste" container).

  • Disposal: Arrange for pickup by an EPA-licensed environmental health and safety (EHS) contractor for high-temperature incineration.

WasteSegregation Start Boc-D-Alaninyl Tosylate Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Resin) Type->Solid Solid Liquid Liquid Waste (Solvent Rinses, Rxn Mix) Type->Liquid Liquid SolidCont Solid Hazardous Waste Container Solid->SolidCont LiquidOrg Organic Solvent Waste Container Liquid->LiquidOrg Incineration EPA-Compliant Incineration SolidCont->Incineration LiquidOrg->Incineration

Decision matrix for Boc-D-Alaninyl tosylate waste segregation and disposal.

Emergency Spill Response Protocol

In the event of a spill, immediate and systematic action is required to prevent inhalation of acidic dust or dermal exposure to the tosylate salt.

Step-by-Step Decontamination:

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Assess whether the spill is solid (powder) or liquid (dissolved in solvent).

  • Don PPE: Equip standard PPE, including a particulate respirator (N95 or higher) if a large amount of dry powder is aerosolized, alongside double nitrile gloves and chemical splash goggles.

  • Containment:

    • For Solids: Do not sweep dry, as this aerosolizes the tosylate dust. Lightly mist the powder with an inert solvent (like isopropanol) to dampen it.

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Mechanical Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual tosylate acidity, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Absorbent/Vermiculite) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Dispose Transfer to Hazardous Waste Stream Collect->Dispose

Step-by-step emergency spill response and decontamination workflow.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Boc-D-Alaninyl tosylate

An in-depth understanding of chemical reactivity is the foundation of laboratory safety. As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a checklist of precautions, but...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical reactivity is the foundation of laboratory safety. As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a checklist of precautions, but as a comprehensive system of exposure control driven by molecular mechanisms.

Boc-D-Alaninyl tosylate (often utilized in solid-phase peptide synthesis and advanced drug development) presents specific handling challenges. While the tert-butyloxycarbonyl (Boc) protecting group stabilizes the amino acid, the tosylate (p-toluenesulfonate) counterion or leaving group introduces significant reactivity.

Here is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols for Boc-D-Alaninyl tosylate.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • Alkylating Potential: Tosylates are exceptional leaving groups due to the resonance stabilization of the sulfonate anion. This makes the adjacent molecular structures highly susceptible to nucleophilic attack. In biological systems, tosylates can act as alkylating agents, covalently binding to nucleophilic sites on DNA and proteins, which introduces genotoxic and sensitization risks[1].

  • Dermal and Ocular Toxicity: Short-term exposure to tosylate salts causes mild to severe irritation, while repeated exposure can lead to immune-mediated sensitization[1]. Dust or solutions contacting the ocular mucosa can cause irreversible corneal damage.

  • Environmental Reactivity: The compound must be stored in cool, dry conditions (typically -20°C) and kept away from strong acids, bases, and oxidizing agents to prevent uncontrolled degradation[1].

The PPE Ecosystem: A Self-Validating Barrier System

Standard laboratory attire is insufficient for handling potent alkylating agents. The PPE ecosystem must be designed to provide overlapping layers of protection, ensuring that the failure of one barrier does not result in exposure.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE ComponentTechnical SpecificationMechanistic Rationale & Causality
Dermal Protection (Hands) Double-gloved: 8-mil Nitrile (outer) over 4-mil Nitrile (inner)Tosylates dissolved in organic solvents (e.g., DMF, DCM) can rapidly permeate thin latex or standard 4-mil nitrile. The 8-mil outer layer provides a robust primary barrier[2]. If the outer glove is contaminated, it is immediately shed, leaving the inner glove intact.
Ocular Protection Indirect-vented chemical splash gogglesSafety glasses with side shields do not protect against aerosolized tosylate dust or solvent splashes. Goggles create a strict seal around the ocular mucosa[2].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents systemic absorption through clothing. An apron is mandatory when handling volumes >500 mL of tosylate solutions to prevent capillary wicking through the lab coat[2].
Respiratory Protection Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of sensitizing dusts. All operations must be confined to a certified containment device[3].

Operational Workflow: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. This means incorporating visual cues and physical checks into the workflow to confirm safety before proceeding to the next step.

Step 1: Preparation and Containment Verification

  • Verify the fume hood flow rate monitor indicates safe operation (typically >80 feet per minute)[3].

  • Line the fume hood work surface with disposable plastic-backed absorbent "bench paper" (absorbent side up, plastic side down). This ensures that micro-spills are trapped and do not contaminate the stainless-steel casework[2].

  • Establish a "Designated Area" within the hood specifically for highly hazardous materials, clearly marked with warning signage[3].

Step 2: Transfer and Weighing (Static Control)

  • Remove Boc-D-Alaninyl tosylate from -20°C storage and allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation[1].

  • Don the specified double-glove system[2].

  • Using an anti-static weighing spatula, transfer the required mass into a pre-tared, sealable vessel (e.g., a septum-capped vial) entirely within the fume hood.

  • Seal the vessel before removing it from the hood to transfer to the reaction apparatus.

Step 3: Post-Handling Decontamination

  • Carefully fold the contaminated bench paper inward, trapping any residual tosylate dust, and place it directly into a solid hazardous waste container.

  • Wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol or ethanol) to degrade and remove residual compound[2].

  • Remove the outer 8-mil gloves inside the hood and dispose of them as hazardous waste before exiting the workspace[2]. Wash hands immediately with pump-dispensed soap (never bar soap)[2].

Waste Management and Disposal Plan

Improper disposal of reactive intermediates poses severe environmental and facility risks. Boc-D-Alaninyl tosylate waste must never be discharged into the sewer system or allowed to evaporate in the fume hood[4].

Table 2: Waste Segregation and Processing

Waste StreamProcessing ProtocolRegulatory Action
Solid Waste (Contaminated paper, gloves, empty vials)Collect in a puncture-resistant, sealable container lined with a hazardous waste bag.Label explicitly with chemical name (no abbreviations) and hazard class (Toxic/Irritant)[5].
Liquid Waste (Reaction filtrates, solvent washes)Segregate into Halogenated vs. Non-Halogenated carboys depending on the solvent used. Keep containers closed unless actively adding waste[4].Store in a designated Satellite Accumulation Area (SAA) with secondary containment (trays/tubs)[5].
Empty Primary Containers Triple-rinse the acutely hazardous waste container using a compatible solvent (approx. 5% of container volume per rinse). Collect rinsate as liquid hazardous waste[3][4].Deface all chemical labels and remove the cap prior to disposing of the rinsed container as regular trash[3][4].

Logical Workflow Visualization

The following diagram illustrates the critical path for handling and disposing of Boc-D-Alaninyl tosylate, emphasizing the decision gates that ensure operational safety.

G Start Equilibrate Reagent (From -20°C to RT) PPE Don PPE Ecosystem: Double 8-mil Nitrile, Goggles, FR Lab Coat Start->PPE HoodCheck Verify Fume Hood Containment & Bench Paper PPE->HoodCheck Weighing Closed-System Weighing & Transfer HoodCheck->Weighing Reaction Execute Synthesis (Peptide Coupling) Weighing->Reaction SplitWaste Waste Type? Reaction->SplitWaste SolidWaste Solid Waste: Contaminated PPE & Paper SplitWaste->SolidWaste Solids LiquidWaste Liquid Waste: Reaction Filtrates SplitWaste->LiquidWaste Liquids EmptyVessel Empty Primary Containers SplitWaste->EmptyVessel Containers SAA Transfer to Satellite Accumulation Area (SAA) SolidWaste->SAA LiquidWaste->SAA TripleRinse Triple Rinse Protocol (Collect Rinsate) EmptyVessel->TripleRinse TripleRinse->LiquidWaste Rinsate Deface Deface Labels & Dispose as Trash TripleRinse->Deface EHS EH&S Pickup SAA->EHS

Operational workflow for Boc-D-Alaninyl tosylate handling, emphasizing waste segregation and triple-rinsing.

References

  • University at Buffalo. "Toxic Materials Handling in the Laboratory - Administrative Services Gateway." Buffalo.edu. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Vumc.org. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Cwu.edu. Available at:[Link]

  • University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals." Unc.edu. Available at:[Link]

Sources

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